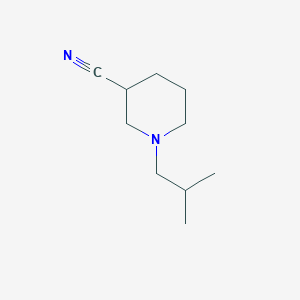

1-Isobutylpiperidine-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2 |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-(2-methylpropyl)piperidine-3-carbonitrile |

InChI |

InChI=1S/C10H18N2/c1-9(2)7-12-5-3-4-10(6-11)8-12/h9-10H,3-5,7-8H2,1-2H3 |

InChI Key |

QUWGYZIWQNYVAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCCC(C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Isobutylpiperidine 3 Carbonitrile

Approaches to the 1-Isobutylpiperidine Core Construction

The formation of the N-isobutyl-substituted piperidine (B6355638) ring is the initial major challenge in the synthesis of 1-Isobutylpiperidine-3-carbonitrile. Several established synthetic strategies can be employed to construct this core structure, each with distinct advantages concerning starting material availability, scalability, and reaction conditions. These methods include reductive amination, ring-closing cyclization reactions, and direct N-alkylation.

Reductive amination is a highly versatile and widely used method for forming C-N bonds, making it a primary strategy for synthesizing N-substituted piperidines. researchgate.net This approach typically involves the reaction of a dicarbonyl compound, such as glutaraldehyde or a derivative, with a primary amine, in this case, isobutylamine. The reaction proceeds through the in situ formation of imine or enamine intermediates, which then undergo intramolecular cyclization followed by reduction to yield the saturated piperidine ring. chim.it

The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion intermediate without significantly reducing the initial aldehyde carbonyl groups. youtube.com A variety of reducing agents have been developed for this purpose.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Notes |

| Sodium cyanoborohydride | NaBH₃CN | Methanol (B129727), pH 3-6 | Effective and selective, but generates toxic cyanide waste. |

| Sodium triacetoxyborohydride (B8407120) | STAB, Na(OAc)₃BH | Dichloromethane (B109758) (DCM), Acetic Acid | Milder, less toxic alternative to NaBH₃CN; tolerates a wide range of functional groups. youtube.com |

| Picoline-borane complex | Pic-BH₃ | Methanol/Water | A safer and more sustainable reagent for reductive amination. chemspider.com |

| Catalytic Hydrogenation | H₂/Pd/C | Methanol, H₂ atmosphere | "Green" method, though may require higher pressures and temperatures and can be sensitive to catalyst poisoning. youtube.com |

The double reductive amination of a 1,5-dicarbonyl compound with isobutylamine provides a direct and efficient route to the N-isobutylpiperidine core. chim.it The versatility of this method is enhanced by the wide availability of primary amines and dicarbonyl precursors. chim.it

Intramolecular cyclization represents another fundamental strategy for assembling the piperidine ring. nih.gov In this approach, a linear substrate containing both the nitrogen source (the N-isobutylamino group) and a reactive functional group at the appropriate distance undergoes a ring-closing reaction. nih.gov This strategy offers a high degree of control over the substitution pattern of the final product.

Several types of intramolecular cyclization reactions can be employed:

Aza-Michael Reaction: An intramolecular conjugate addition of the N-isobutylamino group to an α,β-unsaturated ester, ketone, or nitrile can form the piperidine ring. This method is effective for creating substituted piperidines. nih.gov

Radical-Mediated Amine Cyclization: Radical cyclization of unsaturated amino-aldehydes or related substrates can be initiated to form the heterocyclic ring. nih.gov For instance, a 6-endo cyclization of an appropriately substituted N-isobutyl amine can yield the desired piperidine structure.

Hydroamination/Cyclization Cascades: Transition-metal-catalyzed reactions, such as the hydroamination of aminoalkenes or aminoalkynes, can provide a direct route to the piperidine ring. organic-chemistry.org For example, an intramolecular anti-Markovnikov hydroamination of a suitable N-isobutyl-substituted aminopropyl vinylarene can yield a 3-aryl-N-isobutylpiperidine precursor. organic-chemistry.org

These methods highlight the diverse tactics available for constructing the piperidine core from acyclic precursors. beilstein-journals.orgnih.gov

Perhaps the most direct method for preparing the N-isobutylpiperidine core is the N-alkylation of a pre-formed piperidine ring, such as piperidine-3-carbonitrile itself. This nucleophilic substitution reaction involves the piperidine nitrogen atom acting as a nucleophile, attacking an electrophilic isobutyl source. researchgate.net

The success of this reaction often depends on the choice of the alkylating agent, base, and solvent. Isobutyl halides (bromide or iodide) are common electrophiles for this transformation. A base is typically required to deprotonate the piperidine nitrogen or to neutralize the hydrogen halide byproduct that forms during the reaction, thereby driving the equilibrium towards the product. researchgate.net

Table 2: Reagents for N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | Typical Temperature |

| Isobutyl bromide | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature to 70°C |

| Isobutyl iodide | Sodium bicarbonate (NaHCO₃) | Acetonitrile (B52724) (MeCN) | Room Temperature |

| Isobutyl tosylate | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature |

| 1-phenylethanol | N/A (Borrowing Hydrogen Methodology) researchgate.net | N/A | N/A |

This direct alkylation approach is often synthetically straightforward, particularly if the requisite piperidine-3-carbonitrile starting material is readily available. researchgate.netfabad.org.tr

Stereoselective Introduction of the 3-Carbonitrile Moiety

Introducing the carbonitrile group at the C-3 position with control of stereochemistry creates a chiral center, a feature of immense importance in pharmacology. google.com Achieving high stereoselectivity is a significant synthetic challenge that can be addressed through enantioselective catalysis or by using chiral auxiliaries to direct the reaction diastereoselectively.

Enantioselective cyanation involves the direct introduction of a cyanide group into a prochiral substrate using a chiral catalyst. This approach is highly atom-economical and can provide direct access to optically active nitriles. One modern strategy involves the catalytic enantioselective cyanation of a C(sp³)–H bond. nih.gov

In the context of this compound, this could be envisioned as a reaction on an N-isobutylpiperidine substrate. A chiral transition-metal catalyst, for example, based on copper, could selectively abstract a hydrogen atom from one of the two enantiotopic C-3 positions, followed by trapping of the resulting radical intermediate with a cyanide source. nih.gov The chiral ligand environment around the metal center would dictate the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. nih.gov While direct application to this specific substrate may require significant methods development, the principle of enantioselective C-H functionalization represents a cutting-edge approach to chiral nitrile synthesis. nih.gov

An alternative and well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. harvard.edu After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of a chiral 3-cyanopiperidine derivative, a chiral auxiliary could be attached to the piperidine nitrogen. The steric bulk and conformational preferences of the auxiliary would then shield one face of the molecule, directing an incoming cyanide nucleophile to attack from the opposite, less hindered face.

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Auxiliary Type | Typical Application |

| (S)-(-)-α-Phenylethylamine | Chiral Amine | Used to form diastereomeric imines or amides. researchgate.net |

| Evans Oxazolidinones | Oxazolidinone | Directs alkylation and aldol reactions of attached acyl groups. |

| Pseudoephedrine/Pseudoephenamine | Amino Alcohol | Forms chiral amides that undergo highly diastereoselective α-alkylation. harvard.edu |

| Arabinopyranosylamine | Carbohydrate-based | Used in domino reactions to synthesize chiral piperidinones. researchgate.net |

In a potential route, a chiral amine auxiliary could be incorporated into the piperidine ring structure. Subsequent introduction of the cyano group at the 3-position, for example, via conjugate addition of cyanide to a dehydropiperidine intermediate, would proceed with high diastereoselectivity due to the directing effect of the auxiliary. researchgate.net The final step would involve the cleavage of the auxiliary to reveal the enantiomerically enriched 3-cyanopiperidine, which could then be N-alkylated with an isobutyl group.

Biocatalytic Approaches for Chiral Nitrile Synthesis

The synthesis of chiral compounds is a cornerstone of modern pharmaceutical chemistry, and biocatalysis offers a powerful avenue for achieving high enantioselectivity under mild conditions. For a target like this compound, enzymatic methods can be employed to establish the stereocenter at the C3 position of the piperidine ring.

Recent advancements have highlighted cyanide-free biocatalytic methods for producing enantiomerically enriched nitriles. chemistryviews.org A key enzyme class for this transformation is the aldoxime dehydratases, which can enantioselectively dehydrate a broad range of racemic aldoximes to yield chiral nitriles. chemistryviews.org This approach could be applied to a precursor such as 1-isobutylpiperidine-3-carbaldehyde oxime. The enantiospecificity of these reactions can often be controlled by using either the E- or Z-isomer of the aldoxime substrate, which may favor the formation of different nitrile enantiomers. chemistryviews.org

Furthermore, multi-enzyme cascades have been developed for the synthesis of chiral piperidines from achiral building blocks. researchgate.net These one-pot reactions can involve a combination of enzymes such as carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IREDs) to build the chiral heterocyclic core with high conversion and stereoselectivity. researchgate.netnih.gov A chemoenzymatic strategy could, therefore, be envisioned where the chiral piperidine skeleton is first assembled using a biocatalytic cascade, followed by the chemical conversion of a functional group to the nitrile. This combination of chemical synthesis and biocatalysis provides a flexible and efficient route to complex chiral molecules. nih.gov

| Enzyme Class | Substrate Precursor | Transformation | Potential Application |

|---|---|---|---|

| Aldoxime Dehydratase | 1-Isobutylpiperidine-3-carbaldehyde oxime | Enantioselective dehydration to nitrile | Direct asymmetric synthesis of the target nitrile. chemistryviews.org |

| ω-Transaminase (ω-TA) | Keto-acid or keto-aldehyde | Asymmetric amination to form a chiral amine | Part of a cascade to form the chiral piperidine ring. researchgate.net |

| Imine Reductase (IRED) | Cyclic imine | Asymmetric reduction to a chiral amine | Stereoselective formation of the piperidine ring. researchgate.netnih.gov |

| Amine Oxidase | N-substituted tetrahydropyridine | Conversion to an intermediate for stereoselective reduction | Used in cascades to create stereo-defined piperidines. nih.gov |

Functional Group Interconversions for Nitrile Precursors and Derivatives

Synthesis from Carboxylic Acid Derivatives (e.g., Amides, Esters)

While direct conversion from an ester is not a standard single-step procedure, a two-step sequence is feasible. The corresponding ester, such as ethyl 1-isobutylpiperidine-3-carboxylate, can first be converted to the primary amide via aminolysis (reaction with ammonia). The resulting amide is then subjected to dehydration as described above to yield the target nitrile.

| Dehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Often used neat or in an inert solvent | A common and effective reagent. youtube.com |

| Phosphorus Pentoxide (P₂O₅) | Heating with the solid reagent | A powerful, classic dehydrating agent. britannica.com |

| Phosphorus Oxychloride (POCl₃) | Used with a base like pyridine (B92270) | Effective for a wide range of amides. |

| Trifluoroacetic Anhydride (TFAA) | With a base (e.g., pyridine, triethylamine) at mild temperatures | Allows for mild reaction conditions. |

Conversion of Other Nitrogen-Containing Functional Groups to Nitriles

Beyond amides, other nitrogen-containing functional groups can serve as precursors to nitriles. A significant pathway involves the dehydration of aldoximes. britannica.com An aldehyde can be converted to an oxime by treatment with hydroxylamine (NH₂OH). britannica.com Subsequent dehydration of the oxime, often with reagents like acetic anhydride, yields the nitrile. britannica.com For the synthesis of this compound, this would involve the initial formation of 1-isobutylpiperidine-3-carbaldehyde, conversion to its oxime, and then dehydration. This method provides a valuable alternative to amide dehydration, starting from an aldehyde functional group.

Reaction Optimization and Process Chemistry Considerations

Optimizing reaction conditions is crucial for improving yield, reducing costs, and ensuring the scalability of a synthetic process. Key factors include the choice of catalyst, ligand design, and the solvent system.

Catalyst Selection and Ligand Design for Enhanced Efficiency

The synthesis of the piperidine ring itself is often a critical step that benefits from catalytic optimization. Transition metal catalysis, using elements like rhodium, palladium, iridium, and nickel, is frequently employed for the construction of N-heterocycles. nih.gov The main challenge in these approaches is achieving high stereo- and regioselectivity, which can be addressed through the use of chiral ligands and catalysts. nih.gov

For instance, in reactions involving intramolecular C-H amination to form piperidines, catalyst choice is paramount. Iodine-catalyzed C-H amination under visible light has been shown to selectively favor piperidine formation over the kinetically preferred pyrrolidine (B122466) ring, a significant advancement in synthetic strategy. acs.orgrecercat.cat In asymmetric hydrogenations of pyridine precursors, the choice of a metal catalyst (e.g., Rhodium(I)) paired with a specific chiral ligand (e.g., MeO-BoQPhos) can lead to high levels of enantioselectivity in the final piperidine product. nih.govresearchgate.net The design of these ligands, which involves modifying their steric and electronic properties, is essential for creating a chiral environment around the metal center that dictates the stereochemical outcome of the reaction.

Solvent System Effects on Reaction Kinetics and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate, yield, and selectivity. sid.ir Solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction's kinetic and thermodynamic profile. ajgreenchem.comajgreenchem.com

In studies on the synthesis of substituted piperidines, the effect of the solvent has been quantitatively evaluated. For example, a kinetic investigation of a piperidine synthesis in methanol versus ethanol (B145695) revealed that the reaction rate was faster in ethanol. sid.irajgreenchem.comajgreenchem.com This was noteworthy because ethanol has a lower dielectric constant than methanol (ε = 24.55 vs. 32.70 at 25 °C, respectively). ajgreenchem.comajgreenchem.com The observation suggests that the transition state is less polar than the reactants and is better stabilized by the less polar solvent. Furthermore, the activation energy (Ea) was found to be significantly lower in ethanol (46.9 kJ·mol⁻¹) compared to methanol (104.2 kJ·mol⁻¹), indicating a lower energy barrier for the reaction in ethanol. ajgreenchem.com Such studies underscore the importance of empirical solvent screening during reaction optimization.

| Solvent | Dielectric Constant (ε at 25°C) | Activation Energy (Ea) (kJ·mol⁻¹) | General Observation |

|---|---|---|---|

| Methanol | 32.70 | 104.2 | Slower reaction rate observed. |

| Ethanol | 24.55 | 46.9 | Faster reaction rate observed. |

Scale-Up Methodologies for Piperidine-Nitrile Syntheses

The transition from laboratory-scale synthesis to industrial production of piperidine-nitrile compounds requires methodologies that are not only efficient and high-yielding but also safe, cost-effective, and reproducible on a large scale. Key strategies include the adoption of multicomponent reactions (MCRs) and the implementation of modern manufacturing technologies like flow chemistry.

For industrial-scale operations, flow chemistry presents a significant advancement over traditional batch processing. syrris.jp In a flow process, reactants are continuously pumped through a network of tubes and reactors, often containing immobilized catalysts or reagents in packed columns. syrris.jp This methodology allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and yield. Furthermore, the smaller reaction volumes at any given moment enhance the safety profile of the process, a critical consideration when scaling up chemical syntheses. The automation inherent in flow systems facilitates a more seamless and efficient production workflow. syrris.jpnih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Piperidine Derivatives

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Scalability | Requires larger vessels; scaling can be non-linear and challenging. | Scaled by running the process for longer durations; more predictable. |

| Heat Transfer | Less efficient; potential for localized hot spots. | Highly efficient due to high surface-area-to-volume ratio. |

| Safety | Larger quantities of reactants handled at once, increasing potential risk. | Small reaction volumes at any time minimize risk. syrris.jp |

| Process Control | Difficult to precisely control temperature and mixing throughout the vessel. | Precise control over reaction time, temperature, and mixing. syrris.jp |

| Reaction Time | Often includes significant time for heating, cooling, and transfers. | Can be significantly faster as reactions reach steady-state quickly. |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound and its precursors are critical steps to ensure the final product meets required purity standards. A combination of chromatographic and crystallization-based methods is typically employed to remove unreacted starting materials, byproducts, and other impurities.

Chromatographic Separations for Compound Enrichment and Purity

Chromatography is an indispensable tool for the purification of piperidine derivatives. Flash column chromatography, utilizing silica gel as the stationary phase, is a standard method for the initial purification of the crude product from a reaction mixture. nih.gov

For achieving higher levels of purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. nih.gov Specifically, reversed-phase HPLC (RP-HPLC) is well-suited for the separation of piperidine-containing compounds. In this technique, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile. nih.govnih.gov Additives such as trifluoroacetic acid (TFA) are often included in the mobile phase at low concentrations (e.g., 0.1%) to improve chromatographic peak shape by minimizing tailing. nih.gov The separated compounds are monitored and collected using a detector, commonly a UV-VIS detector. nih.gov

Table 2: Typical HPLC Parameters for Piperidine Derivative Purification

| Parameter | Specification | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Effective for separating moderately polar to nonpolar organic compounds. |

| Stationary Phase | C18 (Octadecyl-silica) | A common nonpolar stationary phase providing good retention for piperidines. nih.govnih.gov |

| Mobile Phase | Acetonitrile / Water (with 0.1% TFA) | A polar mobile phase system; TFA is used as an ion-pairing agent to improve peak symmetry. nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | A typical analytical to semi-preparative flow rate. nih.govnih.gov |

| Detection | UV-VIS Detector (e.g., at 210, 254 nm) | Allows for the detection of compounds containing chromophores. nih.gov |

Crystallization-Based Purification Strategies

Crystallization is a powerful and widely used technique for the purification of solid organic compounds, including the final this compound product. uct.ac.za This method is highly selective and can yield material of very high purity. nih.gov The process relies on the differences in solubility between the desired compound and its impurities in a chosen solvent system.

The fundamental procedure involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. uct.ac.za As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a crystalline solid. The majority of impurities, being present in lower concentrations, remain dissolved in the surrounding solution, known as the mother liquor. nih.gov

The success of crystallization heavily depends on the selection of an appropriate solvent. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point. After cooling, the purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. uct.ac.za This process effectively removes impurities that may have been incorporated through surface deposition. nih.gov

Table 3: Key Stages of Crystallization Purification

| Stage | Description | Key Considerations |

|---|---|---|

| 1. Solvent Selection | Choosing a solvent where the compound has high solubility when hot and low solubility when cold. | The solvent should not react with the compound and should have a relatively low boiling point for easy removal. uct.ac.za |

| 2. Dissolution | Dissolving the crude solid in a minimal amount of the hot solvent. | Using excess solvent will reduce the final yield. |

| 3. Cooling | Allowing the saturated solution to cool slowly and without disturbance. | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities. rochester.edu |

| 4. Filtration | Separating the purified crystals from the cold mother liquor. | Typically done using vacuum filtration. |

| 5. Washing | Rinsing the collected crystals with a small amount of cold solvent. | Removes residual mother liquor from the crystal surfaces. uct.ac.zanih.gov |

| 6. Drying | Removing all traces of solvent from the final product. | Can be done via air drying or in a vacuum oven. |

Chemical Reactivity and Derivatization Strategies for 1 Isobutylpiperidine 3 Carbonitrile

Transformations of the Carbonitrile Group

The carbonitrile (or nitrile) group is a valuable functional group in organic synthesis due to its ability to be converted into a variety of other functionalities.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in 1-Isobutylpiperidine-3-carbonitrile can lead to the formation of either the corresponding carboxylic acid or amide, depending on the reaction conditions. masterorganicchemistry.comyoutube.com This transformation proceeds via an amide intermediate, which can sometimes be isolated under controlled conditions. byjus.com

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with an aqueous acid, such as hydrochloric acid, results in the formation of 1-isobutylpiperidine-3-carboxylic acid. byjus.comsphinxsai.commasterorganicchemistry.com The reaction initially forms the amide, which is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will also yield the carboxylate salt. youtube.combyjus.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid, 1-isobutylpiperidine-3-carboxylic acid. sphinxsai.com Under basic conditions, the intermediate amide can also be hydrolyzed to the carboxylate. youtube.com The choice between acidic and basic hydrolysis can be influenced by the stability of other functional groups in the molecule and the desired final product form. byjus.com

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous HCl, heat | 1-Isobutylpiperidine-3-carboxylic acid |

| Base-Catalyzed Hydrolysis | 1. Aqueous NaOH, heat 2. H₃O⁺ | 1-Isobutylpiperidine-3-carboxylic acid |

| Partial Hydrolysis | Controlled acidic or basic conditions (e.g., H₂O₂, base) | 1-Isobutylpiperidine-3-carboxamide |

Reduction to Primary Amines

The carbonitrile group can be readily reduced to a primary amine, a transformation of significant synthetic utility. A powerful reducing agent such as Lithium aluminum hydride (LiAlH₄) is typically employed for this purpose. masterorganicchemistry.combyjus.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup, yields (1-isobutylpiperidin-3-yl)methanamine. masterorganicchemistry.comyoutube.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles. masterorganicchemistry.com

| Reagent | Solvent | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous diethyl ether or THF | (1-Isobutylpiperidin-3-yl)methanamine |

Nucleophilic Additions (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a valuable route for the synthesis of ketones. researchgate.netnih.gov The addition of a Grignard reagent, for instance, to this compound forms an intermediate imine anion, which upon acidic hydrolysis is converted to a ketone. clockss.org For example, the reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(1-isobutylpiperidin-3-yl)ethan-1-one. This method allows for the formation of a new carbon-carbon bond at the 3-position of the piperidine (B6355638) ring.

| Nucleophilic Reagent | Reaction Steps | Product Class | Example Product (with CH₃MgBr) |

|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | 1. Addition of Grignard reagent 2. Acidic hydrolysis (H₃O⁺) | Ketone | 1-(1-Isobutylpiperidin-3-yl)ethan-1-one |

| Organolithium Reagent (e.g., n-BuLi) | 1. Addition of organolithium reagent 2. Acidic hydrolysis (H₃O⁺) | Ketone | 1-(1-Isobutylpiperidin-3-yl)pentan-1-one |

Pinner Reaction and Related Imidate Formations

The Pinner reaction provides a classic method for converting nitriles into imino esters, also known as imidates. wikipedia.org This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride gas. nih.gov When this compound is subjected to Pinner conditions, for example with ethanol (B145695) and HCl, it is converted to the corresponding ethyl 1-isobutylpiperidine-3-carboximidate hydrochloride salt. These Pinner salts are themselves versatile intermediates that can be hydrolyzed to esters or reacted with ammonia (B1221849) to form amidines. wikipedia.org Lewis acid-promoted variations of the Pinner reaction have also been developed. nih.gov

| Alcohol | Acid Catalyst | Product |

|---|---|---|

| Ethanol | Anhydrous HCl | Ethyl 1-isobutylpiperidine-3-carboximidate hydrochloride |

| Methanol (B129727) | Anhydrous HCl | Methyl 1-isobutylpiperidine-3-carboximidate hydrochloride |

Reactions Involving the Piperidine Nitrogen Atom

The tertiary amine nitrogen in the piperidine ring is nucleophilic and can react with various electrophiles.

Electrophilic Alkylation and Acylation Reactions

Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides. For instance, treatment of 1-isobutylpiperidine with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net In the context of this compound, further alkylation at the nitrogen is possible, though the reactivity might be influenced by the steric bulk of the existing isobutyl group. Reaction with methyl iodide, for example, would yield 3-cyano-1-isobutyl-1-methylpiperidin-1-ium iodide.

Acylation: The piperidine nitrogen can also undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. sphinxsai.com This reaction results in the formation of an amide. For example, reacting 1-isobutylpiperidine with acetyl chloride would yield 1-acetyl-1-isobutylpiperidinium chloride, which upon deprotonation gives the corresponding N-acylpiperidine. While the nitrogen in this compound is already substituted, acylation is a common reaction for secondary piperidines and serves as a key synthetic transformation for related structures. The synthesis of N-acylpiperidines often involves reacting a piperidine with an acyl chloride in the presence of a base to neutralize the HCl byproduct. sphinxsai.comresearchgate.net

| Reaction Type | Electrophile | General Product | Example Product |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | 3-Cyano-1-isobutyl-1-methylpiperidin-1-ium iodide |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acylpiperidine Derivative | 1-Acetyl-3-cyano-1-isobutylpiperidine (hypothetical, as N is tertiary) |

N-Oxidation and N-Deprotection Strategies

The nitrogen atom of the piperidine ring is a primary site for chemical modification, allowing for both oxidation to the corresponding N-oxide and removal of the isobutyl group.

N-Oxidation: The tertiary amine of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides can serve as intermediates in further synthetic transformations or may exhibit altered biological activity. While N-oxidation is a common metabolic pathway for many tertiary amines, the in-vitro N-oxidation of piperidine itself has been shown to yield N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. researchgate.net The presence of the isobutyl group and the 3-cyano group will influence the reactivity and product distribution of the N-oxidation of this compound.

Modifications of the Piperidine Ring System

The piperidine ring itself is amenable to a range of chemical modifications, including oxidative and reductive transformations, as well as the introduction of new substituents.

Oxidative and Reductive Transformations of the Ring

The piperidine ring can undergo both oxidation and reduction, leading to a variety of new structures.

Oxidative Transformations: Oxidation of the piperidine ring can lead to the formation of various products, including the generation of iminium ions, which are valuable synthetic intermediates. nih.gov Electrochemical methods, sometimes mediated by catalysts like 9-azabicyclononane N-oxyl (ABNO), can be used for the α-cyanation of secondary piperidines, demonstrating the potential for functionalization adjacent to the nitrogen. nih.gov While this is for a secondary amine, similar principles could be adapted for the N-isobutyl derivative. Copper-catalyzed C-H oxidation of piperazines has been shown to produce 2,3-diketopiperazines, suggesting that similar transformations could be possible for piperidine derivatives under the right conditions. nih.gov

Reductive Transformations: The reduction of the nitrile group in this compound would yield the corresponding aminomethylpiperidine (B13870535) derivative. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The resulting primary amine provides a new site for further derivatization.

Introduction of Additional Substituents via C-H Activation or Halogenation

The carbon-hydrogen bonds of the piperidine ring can be directly functionalized to introduce new substituents.

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds. ethz.chu-tokyo.ac.jpnih.govmdpi.com Palladium-catalyzed C-H functionalization reactions, often directed by a coordinating group, have been successfully applied to piperidine and pyrrolidine (B122466) rings. acs.org For instance, a directing group at the 3-position can guide the arylation to the C-4 position. acs.org While direct C-H activation of this compound has not been specifically reported, the existing literature on related systems suggests that this is a viable strategy for introducing aryl or other groups onto the piperidine backbone. nih.gov

Halogenation: The introduction of halogen atoms (chlorine, bromine, iodine) onto the piperidine ring can provide a handle for further synthetic transformations, such as cross-coupling reactions. Halogenation of alkanes can proceed via a free radical mechanism, often initiated by heat or light. libretexts.org For alkenes, halogenation typically proceeds through a cyclic halonium ion intermediate. researchgate.net The regioselectivity of the halogenation of this compound would be influenced by the electronic effects of the nitrile group and the steric bulk of the isobutyl group.

Strategies for Analytical Derivatization and Probe Synthesis

The synthesis of derivatized and labeled analogs of this compound is crucial for its analytical characterization and for studying its biological mechanisms.

Derivatization for Chiral Analysis (e.g., with 3,5-dinitrobenzoyl chloride)

As this compound is a chiral molecule, the separation and analysis of its enantiomers are often necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. To enhance the detectability and facilitate the separation of enantiomers, derivatization with a chiral derivatizing agent is often employed.

3,5-Dinitrobenzoyl chloride is a well-known chiral derivatizing agent. us.edu.pl It reacts with amines and alcohols to form diastereomeric amides or esters, respectively. These diastereomers can then be separated on a standard achiral HPLC column. The dinitrobenzoyl group provides a strong chromophore, enhancing UV detection. This approach has been successfully used for the chiral separation of various compounds, including amino acids. us.edu.pl The secondary amine obtained after N-dealkylation of this compound could be derivatized with 3,5-dinitrobenzoyl chloride to determine its enantiomeric purity.

Preparation of Labeled Analogs for Mechanistic Studies

Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies, such as in drug metabolism and pharmacokinetic (DMPK) investigations. Common isotopes used for this purpose include carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H).

The synthesis of a ¹⁴C-labeled version of this compound could be approached by incorporating a ¹⁴C-labeled precursor at a suitable stage in the synthetic route. For example, a synthesis could start from a ¹⁴C-labeled starting material to build the piperidine ring or the isobutyl group. nih.govnih.govdocumentsdelivered.com The synthesis of ¹⁴C-labeled piperidines has been reported, for instance, by using [¹⁴C]formaldehyde as a precursor. researchgate.net These labeled compounds allow for the tracking of the molecule and its metabolites in biological systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances and to determine the compound's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Isobutylpiperidine-3-carbonitrile is expected to exhibit distinct signals corresponding to the isobutyl group and the piperidine (B6355638) ring protons. The isobutyl group would present as a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the nitrogen. The piperidine ring protons would show complex multiplets due to diastereotopicity and spin-spin coupling. The proton at the C3 position, being adjacent to the electron-withdrawing cyano group, would be shifted downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, nine distinct carbon signals are predicted. The carbon of the cyano group (C≡N) is expected to appear in the characteristic downfield region for nitriles (around 120 ppm). The carbons of the piperidine ring and the isobutyl group will have specific chemical shifts influenced by their substitution. udel.educompoundchem.comlibretexts.org

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen environments. Two signals would be expected for this compound: one for the piperidine nitrogen and one for the nitrile nitrogen. The chemical shifts would be indicative of the hybridization and electronic environment of the nitrogen atoms.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the assignment of protons on adjacent carbons within the piperidine ring and the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of each carbon atom's chemical shift based on the shifts of its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons separated by two or three bonds. It would be crucial for confirming the connectivity between the isobutyl group and the piperidine nitrogen, and the position of the cyano group at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It would be instrumental in determining the relative stereochemistry of the substituents on the piperidine ring, particularly the conformation of the isobutyl group and the orientation of the cyano group (axial vs. equatorial).

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine H2 | 2.8 - 3.0 | 55 - 58 |

| Piperidine H3 | 2.9 - 3.1 | 28 - 32 |

| Piperidine H4 | 1.6 - 1.8 | 25 - 29 |

| Piperidine H5 | 1.5 - 1.7 | 23 - 27 |

| Piperidine H6 | 2.3 - 2.5 | 53 - 56 |

| Isobutyl CH₂ | 2.1 - 2.3 | 65 - 69 |

| Isobutyl CH | 1.8 - 2.0 | 27 - 31 |

| Isobutyl CH₃ | 0.8 - 1.0 | 20 - 22 |

| Cyano C | - | 118 - 122 |

As this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Chiral NMR techniques are essential for the analysis of enantiomeric mixtures. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments for the enantiomers, leading to the separation of their NMR signals. This allows for the determination of enantiomeric excess (e.e.) and, in some cases, the assignment of absolute configuration by comparing the observed shifts to those of known standards.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₈N₂), the exact mass of the molecular ion [M+H]⁺ would be measured and compared to the calculated theoretical mass.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Key fragmentation pathways for this compound are predicted to involve:

Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of the isobutyl group or fragments thereof. libretexts.orgmiamioh.edu

Cleavage of the piperidine ring, which is a characteristic fragmentation for such heterocyclic systems. nih.gov

Loss of the cyano group or HCN.

Predicted HRMS Fragmentation Data for this compound

| Fragment Ion (m/z) | Predicted Structure/Loss |

| [M+H]⁺ | Intact molecule with a proton |

| [M - C₄H₉]⁺ | Loss of the isobutyl group |

| [M - C₃H₇]⁺ | Loss of a propyl fragment from the isobutyl group |

| [M - HCN]⁺ | Loss of hydrogen cyanide |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, expected in the range of 2220-2260 cm⁻¹. Other significant bands would include C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹, and C-N stretching and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy would also clearly show the nitrile stretch. Due to the non-polar nature of many of the C-C and C-H bonds, the Raman spectrum would provide complementary information to the IR spectrum, particularly in the fingerprint region where the skeletal vibrations of the piperidine ring would be prominent. researchgate.netresearchgate.netnih.gov

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| C-H stretch (alkyl) | 2850 - 2960 | 2850 - 2960 |

| C≡N stretch | 2220 - 2260 | 2220 - 2260 |

| CH₂ bend | ~1465 | ~1465 |

| C-N stretch | 1000 - 1250 | 1000 - 1250 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique would precisely determine bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). It would also reveal the relative orientation of the isobutyl and cyano substituents and provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. rsc.orgnih.govrsc.orgrsc.orgmdpi.comacs.org

Chiral Analytical Techniques for Enantiomeric Excess Determination

Given the chirality of this compound, the determination of its enantiomeric excess is crucial, especially in a pharmaceutical context. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers. A variety of CSPs based on polysaccharides, proteins, or cyclodextrins could be screened to achieve baseline separation of the two enantiomers. google.comcapes.gov.brgoogle.comresearchgate.netnih.govsigmaaldrich.comrestek.comrestek.comnih.gov The use of a suitable mobile phase and detector (e.g., UV or mass spectrometer) would allow for the accurate quantification of each enantiomer and thus the determination of the enantiomeric excess of a given sample. In some cases, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral column. researchgate.netnih.gov

Computational and Theoretical Investigations of 1 Isobutylpiperidine 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No published studies were found that specifically detail the use of quantum chemical calculations to investigate the electronic structure and molecular properties of 1-Isobutylpiperidine-3-carbonitrile.

There are no available research articles or data detailing the application of Density Functional Theory for the geometry optimization and determination of energy profiles for this compound.

No literature exists that reports the theoretical prediction of spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

A search of scientific databases yielded no studies on the use of Molecular Dynamics simulations to analyze the conformational landscape or the effects of solvents on this compound.

Ligand-Protein Docking and Molecular Modeling Studies for Potential Biological Targets

There is no publicly available research on ligand-protein docking or molecular modeling studies to identify and characterize the potential biological targets of this compound.

No studies were found that predict the binding modes or affinities of this compound for the CXCR7, SHP2, or STING receptors.

Without docking studies or other molecular modeling data, the molecular recognition mechanisms of this compound remain unelucidated.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are foundational pillars in modern drug discovery, enabling the translation of molecular structure into predictive models of biological activity. These approaches are particularly valuable for classes of compounds like piperidine (B6355638) derivatives, which are prevalent in many pharmaceuticals.

The development of predictive QSAR models is a systematic process that aims to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities. For a compound like this compound and its analogs, this process would involve several key steps.

First, a dataset of piperidine derivatives with known biological activities (e.g., inhibitory concentrations like IC50 or binding affinities like Ki) against a specific biological target would be compiled. rsc.orgnih.gov Various computational techniques, including machine learning algorithms such as multiple linear regression (MLR), support vector machines (SVM), and genetic algorithms (GA), can then be employed to build the QSAR models. nih.gov These models are rigorously validated using both internal and external validation methods to ensure their robustness and predictive power. nih.gov

For instance, a hypothetical QSAR study on a series of piperidine-3-carbonitrile derivatives might yield a model with the following statistical parameters, indicating a strong correlation between the descriptors and the biological activity:

| Statistical Parameter | Value |

| r² (Correlation Coefficient) | 0.85 |

| q² (Cross-validated r²) | 0.78 |

| F-statistic | 65.4 |

| Standard Error of Estimate | 0.21 |

| This table is illustrative and based on typical values found in QSAR studies of similar heterocyclic compounds. |

Such a model could then be used to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby guiding the selection of the most promising candidates for synthesis and experimental testing. The ultimate goal is to create a statistically significant model that can reliably forecast the biological potential of new chemical entities within the same structural class. rsc.org

Pharmacophore modeling, on the other hand, focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. fiveable.menih.gov A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the biological target's active site (structure-based). nih.gov For this compound, a pharmacophore model would identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers that are crucial for its biological activity. This model serves as a 3D query for virtual screening to identify other compounds that fit the pharmacophoric requirements. nih.gov

A critical outcome of QSAR studies is the identification of key molecular descriptors that significantly influence the biological activity of a compound. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For piperidine-based compounds, including this compound, certain structural features are often found to be pivotal for their activity.

For example, in a QSAR study of related piperidine derivatives, the following types of descriptors might be identified as being important for activity:

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target protein. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching of the molecule. |

| This table illustrates the types of descriptors commonly found to be significant in QSAR studies of piperidine analogs. |

Specifically for this compound, the isobutyl group would be a key contributor to the steric and hydrophobic properties of the molecule. The cyano group, with its electron-withdrawing nature, would significantly impact the electronic descriptors. The piperidine ring itself provides a core scaffold with a specific topology and conformational flexibility. Understanding the relative importance of these descriptors allows medicinal chemists to make informed decisions about which parts of the molecule to modify to enhance its biological activity. For instance, if a QSAR model indicates that increased hydrophobicity is correlated with higher potency, derivatives with larger alkyl groups might be synthesized. Conversely, if steric bulk in a particular region is found to be detrimental, smaller substituents would be explored.

In Silico Screening and Virtual Library Design for Novel Derivatives

Building upon the insights gained from QSAR and pharmacophore modeling, in silico screening and virtual library design represent the next logical steps in the computational drug discovery pipeline. These methods allow for the rapid evaluation of large numbers of virtual compounds, focusing synthetic efforts on those with the highest probability of success.

Virtual screening involves the use of computational methods to screen vast libraries of chemical compounds against a biological target to identify potential hits. nih.govnih.gov For this compound, a virtual screening campaign could be initiated using a pharmacophore model derived from it or a related active compound. nih.gov This pharmacophore would serve as a filter to search large compound databases, such as ZINC or PubChem, for molecules that possess the required 3D arrangement of chemical features. The resulting hits can then be further evaluated using molecular docking simulations to predict their binding mode and affinity for the target protein. nih.gov

Following virtual screening, or as a more focused approach, a virtual library of novel derivatives of this compound can be designed. This involves systematically modifying the parent structure by introducing a variety of substituents at different positions. For example, the isobutyl group could be replaced with other alkyl or aryl groups, and the cyano group could be substituted with other functional groups. The designed virtual library can then be subjected to the previously developed QSAR models to predict the activity of each derivative. This allows for a rapid in silico assessment of a wide range of structural modifications without the need for immediate chemical synthesis.

The general workflow for virtual library design and screening for novel derivatives of this compound would be as follows:

Scaffold Definition: The this compound core is defined as the central scaffold.

Enumeration of Building Blocks: A diverse set of chemical building blocks (e.g., various alkyl chains, aromatic rings, functional groups) are selected for substitution at specific points on the scaffold.

Virtual Library Generation: A computational tool combines the scaffold with the building blocks to generate a large library of virtual derivatives.

Property Prediction: The generated library is then screened using the developed QSAR models to predict the biological activity of each compound. Physicochemical properties (e.g., LogP, molecular weight) are also calculated to ensure drug-likeness.

Prioritization and Selection: The virtual compounds are ranked based on their predicted activity and favorable physicochemical properties. A smaller, more manageable set of the most promising derivatives is then selected for chemical synthesis and experimental validation.

Through these iterative cycles of computational design, prediction, and experimental feedback, the process of discovering novel and more potent analogs of this compound can be significantly accelerated.

Structure Activity Relationship Sar Studies on 1 Isobutylpiperidine 3 Carbonitrile and Analogous Scaffolds

Impact of Substitution Patterns on Biological Efficacy

The biological activity of piperidine (B6355638) derivatives can be significantly altered by the nature and position of substituents on the piperidine ring and the nitrogen atom.

The position of the nitrile group on the piperidine ring is a critical determinant of biological activity. The electronic properties and steric hindrance of the molecule are influenced by the location of this group. For instance, the C-H bond at the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, which can influence its interaction with target proteins. nih.govresearchgate.net In contrast, the electronic deactivation is less pronounced at the C4 position, which is also sterically more accessible. nih.gov

Research on related piperidine structures has shown that the position of substituents can drastically alter biological outcomes. For example, in a series of N-(1-arylalkyl-piperidin-4-yl) carboxamides, these compounds showed higher affinities for certain receptors compared to their N-(4-arylalkylamino-piperidin-1-yl) carboxamide counterparts, highlighting the importance of substituent placement. nih.gov While direct comparative studies on the biological efficacy of 1-isobutylpiperidine-3-carbonitrile versus its C4-nitrile isomer are not extensively detailed in the provided results, the principles of positional isomerism in piperidine derivatives suggest that such a change would likely have a significant impact on activity. The diverse biological roles of piperidine-containing compounds are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

The N-alkyl substituent plays a crucial role in modulating the pharmacological profile of piperidine derivatives. Variations in the length, branching, and nature of the N-alkyl chain can affect binding affinity and selectivity for biological targets.

Studies on related piperidine structures have demonstrated the significant impact of modifying the N-alkyl group. For example, in a series of piperidine naphthamides, a benzyl (B1604629) group at the N1 position was found to be optimal for interaction with D(4.2) and 5-HT(2A) receptors. nih.gov Increasing the linker length between a phenyl ring and the basic nitrogen atom led to a decrease in affinity for these receptors. nih.gov Similarly, in another study, introducing a methyl group at the piperidine nitrogen resulted in high σ1 receptor affinity. nih.gov

A study on N-alkyl branched-chain piperidine salts as cholinesterase inhibitors also underscores the importance of the N-alkyl substituent in determining biological activity. nih.gov These findings collectively suggest that moving beyond the isobutyl group to other alkyl chains—such as shorter, longer, or cyclic alkyl groups—would likely lead to a range of biological activities for piperidine-3-carbonitrile analogs.

Table 1: Impact of N-Alkyl Substitution on Receptor Affinity in Piperidine Derivatives

| N-Substituent | Receptor Affinity | Reference |

| Benzyl | Favorable for D(4.2) and 5-HT(2A) receptors | nih.gov |

| Phenylpropyl | Potent for D(4.2) receptor, reduced for 5-HT(2A) | nih.gov |

| Methyl | High for σ1 receptor | nih.gov |

Stereochemical Determinants of Biological Activity

Chirality and the three-dimensional arrangement of atoms in a molecule are fundamental to its interaction with biological macromolecules, which are themselves chiral.

Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological activities. This is because the binding site of a target protein is stereospecific, and only one enantiomer may fit correctly to elicit a biological response. For chiral compounds, it is often the case that one enantiomer is significantly more active than the other. mdpi.comnih.gov

While specific data on the enantiomers of this compound is not available in the search results, the principle of stereoselectivity is well-established. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake and target interaction are stereoselective. mdpi.com This highlights that the specific 3D orientation of the isobutyl and nitrile groups in this compound would be critical for its biological function.

Diastereomers have different physical properties and can adopt distinct conformational preferences, which in turn affects their ability to bind to a biological target. The orientation of substituents (axial vs. equatorial) on the piperidine ring can significantly influence the molecule's shape and its interactions. rsc.org

The conformational behavior of the piperidine ring is influenced by the interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.net For example, in substituted N-acylpiperidines, allylic strain can dictate an axial orientation for a 2-substituent. nih.gov The presence of different substituents can lead to the formation of cis and trans diastereomers, which can have different stabilities and biological activities. nih.gov For instance, in one study, the cis-configuration of the main diastereomer of a piperidine derivative was confirmed by the NMR signal of the axially oriented proton at the 3-position. nih.gov These findings suggest that the relative stereochemistry of the substituents in analogs of this compound would have a profound effect on their conformational preferences and, consequently, their biological activity.

Role of the Nitrile Functional Group in Molecular Recognition

The nitrile group, though often considered a simple functional group, plays a versatile role in molecular recognition and can significantly contribute to a molecule's biological activity. nih.govcontinental.edu.permit.edu.vnresearchgate.net

The nitrile moiety is a good hydrogen bond acceptor and can participate in hydrogen bonding with hydrogen bond donors from a protein, such as the amide groups in the protein backbone or the side chains of amino acids. nih.govnih.gov It can also interact with bridging water molecules in the binding site. nih.govcontinental.edu.peresearchgate.net Furthermore, the nitrile group can engage in hydrophobic interactions. nih.gov

In medicinal chemistry, nitrile groups are often used as bioisosteres for carbonyl, hydroxyl, or carboxyl groups, and even halogen atoms. nih.govcontinental.edu.permit.edu.vnresearchgate.net The electron-withdrawing nature of the nitrile can also influence the electronic properties of the molecule, potentially enhancing π-π stacking interactions if attached to an aromatic ring. nih.gov The incorporation of a nitrile group can also improve pharmacokinetic properties, such as solubility and metabolic stability. nih.govnih.gov In some cases, the nitrile group can even form a covalent bond with the target protein, leading to irreversible inhibition. researchgate.netnih.gov

Bioisosteric Replacements for the Nitrile Moiety

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in drug design. cambridgemedchemconsulting.com The nitrile group in this compound is a key pharmacophoric element, and its replacement with various bioisosteres can have a profound impact on the compound's properties.

The nitrile group is often considered a bioisostere for carbonyl, hydroxyl, and even halogen groups. researchgate.net Its linear geometry and ability to act as a hydrogen bond acceptor are critical to its function. nih.govresearchgate.net When considering replacements, it is essential to maintain or improve upon these characteristics.

Table 1: Bioisosteric Replacements for the Nitrile Group and Their Potential Impact

| Bioisosteric Replacement | Potential Impact on Biological Activity | Rationale |

| Tetrazole | May enhance metabolic stability and acidity. Can act as a strong hydrogen bond donor and acceptor. | The tetrazole ring is a well-established carboxylic acid bioisostere and can mimic the charge distribution of the nitrile group. |

| Oxadiazole | Can modulate lipophilicity and hydrogen bonding capacity. Different isomers (1,2,4- vs. 1,3,4-) offer distinct electronic and steric profiles. | The oxadiazole ring can serve as a hydrogen bond acceptor and its heterocyclic nature can influence solubility and metabolic pathways. |

| Thiazole (B1198619) | Introduces a sulfur atom which can alter metabolic stability and potential for additional interactions. | The thiazole ring can participate in various non-covalent interactions and may offer a different metabolic profile compared to oxygen-containing heterocycles. |

| Amide | Can act as both a hydrogen bond donor and acceptor, potentially forming more extensive interactions with the target. | The amide group is a classic bioisostere for esters and can introduce additional hydrogen bonding capabilities. |

| Trifluoromethyl | Increases lipophilicity and can block metabolic oxidation at that position. nih.gov | The trifluoromethyl group is a bioisostere for a methyl or tert-butyl group and is known for its metabolic blocking properties. nih.gov |

The choice of a bioisosteric replacement is guided by the specific biological target and the desired physicochemical properties of the final compound. For instance, replacing the nitrile with a tetrazole ring can increase the acidity of the molecule, which may be beneficial for certain target interactions. Conversely, an oxadiazole might be chosen to fine-tune the lipophilicity and solubility of the compound.

Hydrogen Bonding and Dipole Interactions of the Nitrile Group

The nitrile group, with its sp-hybridized nitrogen atom and a lone pair of electrons, is a competent hydrogen bond acceptor. researchgate.netrsc.org This ability to form hydrogen bonds is a critical determinant of the biological activity of many nitrile-containing compounds. nih.gov The nitrogen atom can interact with hydrogen bond donors such as the hydroxyl groups of serine or threonine residues, the amide protons of the protein backbone, or even bound water molecules within the active site of a target protein. nih.gov

The strength of these hydrogen bonds can be influenced by the electronic environment of the nitrile group. Electron-withdrawing groups attached to the carbon atom of the nitrile can decrease the electron density on the nitrogen, thereby weakening its hydrogen bond accepting capacity. Conversely, electron-donating groups can enhance this ability.

Beyond hydrogen bonding, the strong dipole moment of the nitrile group plays a significant role in its interactions with biological macromolecules. nih.gov This dipole can engage in favorable dipole-dipole or dipole-ion interactions with polar residues in the binding pocket. nih.gov For example, the nitrile's negative pole (the nitrogen atom) can interact with positively charged residues like arginine or lysine, or with metal ions that may be present in the active site.

Systematic Structural Modifications to Optimize Biological Potency and Selectivity

Systematic structural modifications are the cornerstone of lead optimization in drug discovery. For the this compound scaffold, these modifications aim to enhance biological potency, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic properties.

A common strategy involves the modification of the piperidine ring. The piperidine moiety is a prevalent feature in many pharmaceuticals and its substitution pattern can significantly influence biological activity. nih.govencyclopedia.pub For instance, introducing substituents at different positions on the piperidine ring can alter the compound's conformation and its fit within the binding site. The nature of these substituents, whether they are alkyl groups, halogens, or other functional groups, can also impact lipophilicity, metabolic stability, and target affinity. nih.gov

Another key area for modification is the isobutyl group attached to the piperidine nitrogen. Altering the size, shape, and lipophilicity of this group can directly affect how the molecule interacts with the target protein. For example, replacing the isobutyl group with other alkyl chains, cyclic fragments, or aromatic moieties can probe the steric and electronic requirements of the binding pocket.

Table 2: Examples of Systematic Structural Modifications and Their Rationale

| Modification Site | Structural Change | Rationale for Modification |

| Piperidine Ring | Introduction of substituents (e.g., methyl, hydroxyl) at C-4 or C-5. | To probe for additional binding interactions and to modulate the conformational flexibility of the ring. |

| Replacement of the piperidine with a different heterocyclic core (e.g., pyrrolidine (B122466), morpholine). nih.gov | To assess the importance of the piperidine ring for activity and to alter physicochemical properties. | |

| Isobutyl Group | Variation of the alkyl chain length (e.g., propyl, pentyl). | To optimize hydrophobic interactions within the binding pocket. |

| Introduction of cyclic or aromatic moieties. | To explore additional steric and electronic interactions and potentially increase binding affinity. | |

| Nitrile Group | Conversion to an amide or a carboxylic acid. researchgate.net | To evaluate the importance of the nitrile's electronic and hydrogen bonding properties and to introduce new interaction points. |

These systematic modifications, often guided by computational modeling and SAR data from previous analogs, allow for a rational exploration of the chemical space around the this compound scaffold. The goal is to identify compounds with an optimal balance of potency, selectivity, and drug-like properties.

Elucidation of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound and its analogs, elucidating the key pharmacophoric elements is crucial for understanding their mechanism of action and for designing new, more effective compounds. nih.gov

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. This model would likely include:

A hydrogen bond acceptor feature: This is represented by the nitrogen atom of the nitrile group, which can interact with hydrogen bond donors on the target protein. nih.govrsc.org

A hydrophobic feature: The isobutyl group provides a significant hydrophobic region that can engage in van der Waals interactions with nonpolar residues in the binding pocket.

A basic nitrogen atom: The nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH. This positive charge can form an ionic interaction or a hydrogen bond with an acidic residue on the target.

A specific spatial arrangement: The relative positions of these features are critical for optimal binding. The piperidine ring acts as a scaffold, holding the nitrile and isobutyl groups in a defined orientation.

Table 3: Key Pharmacophoric Elements and Their Presumed Roles

| Pharmacophoric Element | Structural Feature | Presumed Role in Target Engagement |

| Hydrogen Bond Acceptor | Nitrile group | Forms a key hydrogen bond with a donor group on the target. nih.govresearchgate.net |

| Hydrophobic Group | Isobutyl group | Occupies a hydrophobic pocket in the binding site, contributing to binding affinity. |

| Basic Center | Piperidine nitrogen | Forms an ionic or hydrogen bond interaction with an acidic residue. |

| Scaffold | Piperidine ring | Orients the other pharmacophoric features in the correct conformation for binding. |

The validation and refinement of this pharmacophore model would typically involve the synthesis and biological evaluation of a series of analogs where each pharmacophoric element is systematically modified or removed. mdpi.com For example, replacing the nitrile with a non-hydrogen bonding group would be expected to significantly reduce activity if the hydrogen bond is indeed critical. Similarly, altering the size and shape of the hydrophobic group would provide insights into the dimensions of the corresponding binding pocket. Computational methods, such as 3D-QSAR and molecular docking, can also be employed to further refine the pharmacophore model and to visualize how these molecules interact with their biological target. nih.gov

In Vitro Biological Activity Investigations of 1 Isobutylpiperidine 3 Carbonitrile and Analogs

Assays for Modulation of Specific Enzyme Activities and Receptors

Evaluation of Src Homology-2 Phosphatase (SHP2) Inhibition

The enzyme Src homology-2 phosphatase (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is a recognized target in medicinal chemistry research. nih.govnih.gov The inhibitory potential of novel compounds against SHP2 is often evaluated to assess their therapeutic promise. nih.gov

The development of small molecule inhibitors targeting the catalytic domain of SHP2 is a primary strategy in this field. nih.gov However, a significant challenge has been the positively charged nature of the SHP2 active site, which tends to bind to negatively charged, non-drug-like molecules. nih.gov To address this, research efforts have focused on designing uncharged derivatives as potential SHP2 inhibitors. nih.gov

In vitro enzymatic assays are fundamental to determining the inhibitory activity of these compounds. A common method involves incubating the SHP2 enzyme with a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), and measuring the product formation. nih.gov To test for inhibition, the enzyme is pre-incubated with the test compound before the substrate is added. nih.gov The concentration at which a compound inhibits 50% of the enzyme's activity is known as the IC50 value. For instance, studies have identified compounds with IC50 values in the micromolar and even sub-micromolar ranges, demonstrating significant potency. nih.govnih.gov Furthermore, selectivity is a key consideration, and the inhibitory activity against SHP2 is often compared to its activity against the analogous enzyme, SHP1. nih.gov

For example, a study on pyrazoline derivatives identified compounds that competitively bind to the catalytic domain of SHP2. nih.gov Another study on 1H-pyrrole-3-carbonitrile derivatives also demonstrated inhibitory potential. nih.gov The anti-proliferative effects of these inhibitors are often further investigated in cancer cell lines. nih.govnih.gov

Table 1: Examples of SHP2 Inhibitory Activity Data

| Compound Type | Target | Assay Method | Key Findings |

|---|---|---|---|

| Pyrazoline derivatives | SHP2 | Enzymatic assay (pNPP substrate) | Identified competitive inhibitors with IC50 values ranging from 1.56 µM to 34.17 µM. nih.gov |

| 1H-pyrrole-3-carbonitrile derivatives | SHP2 | Not specified in provided context | Showed inhibitory potential. nih.gov |

| Various small molecules | SHP2 | Colorimetric enzymatic assay | Identified hits with significant inhibition at 100 µM. nih.gov |

| IACS-13909 | SHP2 | Phosphatase activity assay | Potent and specific allosteric inhibitor with no significant inhibition of SHP1. nih.gov |

Assessment of C-X-C Chemokine Receptor Type 7 (CXCR7) Modulation

C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor (GPCR) that binds to the chemokines CXCL11 and CXCL12. mdpi.comgoogle.com It is involved in various physiological and pathological processes, making it a target for therapeutic intervention. google.comnih.gov Unlike typical chemokine receptors, CXCR7 does not activate canonical G protein-mediated signaling but rather signals through β-arrestin recruitment. multispaninc.comnih.gov

The modulation of CXCR7 by compounds such as those with a piperidine (B6355638) scaffold has been investigated. google.comepo.org In vitro assays are employed to characterize the interaction of these compounds with the receptor. These assays can determine whether a compound acts as an agonist or antagonist. For instance, some compounds have been shown to inhibit glioma cell proliferation in vitro, suggesting an antagonistic effect. epo.org

Functional assays for CXCR7 often involve measuring β-arrestin recruitment. multispaninc.com This can be achieved using various technologies, such as NanoBiT technology, which relies on structural complementation. nih.gov When a CXCR7 agonist binds to the receptor, it induces a conformational change that promotes the recruitment of β-arrestin. This interaction can be detected and quantified to determine the potency and efficacy of the compound. Other methods include reporter gene assays to detect GPCR activation. nih.gov

Interestingly, some compounds initially identified as antagonists were later found to act as agonists in different assay systems, highlighting the complexity of CXCR7 pharmacology. mdpi.com Furthermore, CXCR7 has been found to be a broad-spectrum scavenger for opioid peptides, a function that can be modulated by selective competitors. nih.gov

Table 2: In Vitro Assays for CXCR7 Modulation

| Assay Type | Principle | Application |

|---|---|---|

| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated receptor. multispaninc.com | Determining agonist/antagonist activity of test compounds. multispaninc.com |

| Reporter Gene Assay | Detects GPCR activation through the expression of a reporter gene. nih.gov | Assessing the functional consequences of receptor modulation. nih.gov |

| Cell Proliferation Assay | Measures the effect of compounds on the growth of cancer cell lines expressing CXCR7. epo.org | Evaluating the anti-proliferative potential of CXCR7 modulators. epo.org |

| Chemotaxis Assay | Assesses the ability of compounds to block cell migration towards a chemokine gradient. | Investigating the role of CXCR7 in cell migration. |

Characterization of Stimulator of Interferon Genes (STING) Agonist Activity

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. nih.govfrontiersin.org Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, making it an attractive target for immunotherapy in cancer and infectious diseases. nih.govnih.gov

The discovery of small molecule STING agonists is an active area of research. nih.gov A series of 1H-pyrrole-3-carbonitrile derivatives have been identified as potential STING agonists. nih.gov In vitro assays are crucial for characterizing the activity of these compounds. These assays typically involve measuring the ability of the compounds to bind to STING and induce downstream signaling events.